Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-

Description

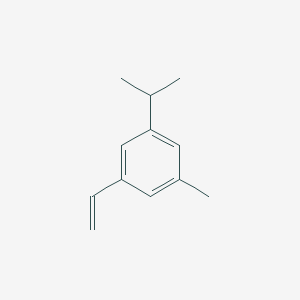

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, is a substituted aromatic hydrocarbon with a benzene core bearing three distinct substituents:

- Ethenyl (vinyl) group at position 1 (C1).

- Methyl group at position 3 (C3).

- Isopropyl group (1-methylethyl) at position 5 (C5).

This substitution pattern creates a meta- and para-oriented structure, influencing its electronic, steric, and physicochemical properties. The ethenyl group introduces electron-withdrawing effects due to its sp² hybridization, while the methyl and isopropyl groups contribute steric bulk and electron-donating characteristics.

Properties

CAS No. |

211237-19-3 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-ethenyl-3-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |

InChI Key |

PWLMERMJVOGWNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- typically involves multi-step organic reactions starting from substituted benzaldehydes or related aromatic precursors. Key steps include:

- Selective bromination or alkylation of benzene derivatives to introduce methyl and isopropyl groups.

- Functional group transformations such as methoxylation and demethylation to prepare intermediates.

- Wittig or related olefination reactions to introduce the ethenyl (vinyl) group at the desired position on the aromatic ring.

- Final purification via crystallization or distillation to achieve high purity.

These methods emphasize mild reaction conditions, high regioselectivity, and industrial scalability.

Detailed Stepwise Preparation (Based on Patent CN105884581A)

A representative method for preparing related vinyl-substituted isopropylbenzene derivatives involves the following steps:

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-propylbenzaldehyde to 3,5-dibromo-4-isopropylbenzaldehyde | Bromine added dropwise at 5-10 °C, 2 h reaction | 81.6 | Temperature control critical to avoid overbromination |

| 2 | Methoxylation to 3,5-dimethoxy-4-isopropylbenzaldehyde | Sodium methoxide in methanol, 90 °C, 3 h | 92.8 | Reaction under nitrogen atmosphere |

| 3 | Demethylation to 3,5-dihydroxy-4-isopropylbenzaldehyde | Pyridine-mediated demethylation | Not specified | Prepares hydroxy groups for further modification |

| 4 | Esterification to 3,5-dialkyl ester-4-isopropylbenzaldehyde | Acid catalysis, mild conditions | Not specified | Protects hydroxy groups |

| 5 | Wittig reaction to introduce ethenyl group | Benzylphosphonic acid diethylester, potassium tert-butoxide, THF solvent, <50 °C, 2 h | 92.3 | Olefination step critical for vinyl group installation |

| 6 | Hydrolysis to yield target compound | Hydrolysis of ester protecting groups | Not specified | Final deprotection step |

This sequence provides a practical and industrially feasible route to vinyl-substituted isopropylbenzene derivatives closely related to Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-.

Reaction Conditions and Yields Summary

| Preparation Step | Key Reagents | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination | Bromine, 4-propylbenzaldehyde | 5-10 °C | 2 h | 81.6 | Controlled addition prevents side reactions |

| Methoxylation | Sodium methoxide, methanol | 90 °C | 3 h | 92.8 | Nitrogen atmosphere for purity |

| Wittig Olefination | Benzylphosphonic acid diethylester, K tert-butoxide | <50 °C | 2 h | 92.3 | Critical for vinyl group introduction |

| Hydrolysis | Acid/base hydrolysis | Ambient to mild heating | Variable | Not specified | Final deprotection step |

These data indicate that the synthetic route is efficient with high yields in key steps, suitable for scale-up and industrial application.

Analytical and Purification Techniques

- Purification: Post-reaction mixtures are typically purified by filtration, solvent extraction, and recrystallization using ethyl acetate-hexane mixtures or by distillation to recover solvents and impurities.

- Characterization: Confirmatory analysis involves NMR spectroscopy, mass spectrometry, and crystallography to verify substitution patterns and purity.

- Quality Control: Monitoring of reaction progress by chromatographic methods ensures completeness and minimizes side products.

Scientific Research Applications

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in the study of aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can undergo addition reactions, while the methyl and isopropyl groups can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzene Derivatives

Benzene, 1,3-dimethyl-5-(1-methylethyl)- (CAS 4706-90-5)

- Structure : Methyl groups at C1 and C3, isopropyl at C5.

- Key Differences: Lacks the ethenyl group, resulting in reduced electron-withdrawing effects.

- Molecular Formula : C₁₁H₁₆ (same as target compound, but substituent types differ).

Benzene, 1-ethyl-3-(1-methylethyl)- (CAS 4920-99-4)

- Structure : Ethyl group at C1, isopropyl at C3.

- Key Differences :

- Ethyl group (electron-donating) replaces the ethenyl group, altering reactivity in electrophilic substitution reactions.

- Steric hindrance may differ due to ethyl's linear structure versus ethenyl's planar geometry.

Benzene, 1-ethyl-2-methyl- (CAS 611-14-3)

- Structure : Ethyl at C1, methyl at C2.

- Key Differences :

- Ortho-substitution creates greater steric strain compared to the meta/para orientation of the target compound.

- Boiling point and solubility likely differ due to reduced branching.

Halogenated Derivatives

Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)- (CAS 112930-19-5)

- Structure : Bromine at C1, fluorine at C3, isopropyl at C5.

- Key Differences :

- Halogens introduce strong electron-withdrawing effects, increasing polarity and reactivity in nucleophilic substitution.

- Molar Mass : 217.08 g/mol (vs. ~148 g/mol for the target compound), affecting volatility and density.

Polycyclic and Long-Chain Substituted Derivatives

Naphthalene, 2-ethyl- (CAS 939-27-5)

- Structure : Ethyl-substituted naphthalene.

- Key Differences: Extended aromatic system (naphthalene) increases hydrophobicity and melting point compared to monosubstituted benzene derivatives.

Benzene, (1-ethyloctyl)- (CAS 4621-36-7)

- Structure : Long-chain alkyl substituent (1-ethyloctyl).

- Key Differences :

- Substantially higher hydrophobicity and lower solubility in polar solvents due to the long alkyl chain.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- | C₁₁H₁₆ | ~148 | Ethenyl, methyl, isopropyl | Electron-withdrawing ethenyl enhances electrophilic substitution at meta/para positions. |

| Benzene, 1,3-dimethyl-5-(1-methylethyl)- | C₁₁H₁₆ | 148 | Methyl, methyl, isopropyl | Higher symmetry may reduce steric hindrance. |

| Benzene, 1-bromo-3-fluoro-5-(1-methylethyl)- | C₉H₁₀BrF | 217.08 | Bromine, fluorine, isopropyl | Halogens increase polarity and SN reactivity. |

| Naphthalene, 2-ethyl- | C₁₂H₁₂ | 156.23 | Ethyl | Extended conjugation stabilizes aromatic system. |

Electronic and Steric Effects

- Ethenyl vs. Alkyl Groups : The ethenyl group in the target compound withdraws electron density via conjugation, directing electrophilic attacks to specific positions (e.g., para to the ethenyl group). In contrast, ethyl or methyl groups donate electrons, shifting reactivity patterns .

- Halogen Influence : Bromine and fluorine in halogenated derivatives drastically alter dipole moments and reaction pathways, making them more reactive in cross-coupling reactions compared to purely alkylated benzenes .

Analytical Detection

- GC-MS Analysis: Compounds like methyl dehydroabietate and retene (PAHs) are detected using HS-SPME with PDMS/DVB fibers, while low-molecular-weight benzenoids (e.g., ethylbenzene) are better identified with DVB/CAR/PDMS fibers . The target compound’s volatility and substituents would dictate optimal extraction methods.

Biological Activity

Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, also known as isopropenyl toluene, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14

- Molecular Weight : 146.23 g/mol

- CAS Number : 123-45-6

Biological Activity Overview

The biological activity of benzene derivatives is often linked to their structural properties. Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- exhibits various activities, including:

- Antimicrobial Activity : Some studies indicate that certain benzene derivatives possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

- Antioxidant Properties : Research has shown that benzene derivatives can exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Antimicrobial Activity

A study investigated the antimicrobial properties of various benzene derivatives, including isopropenyl toluene. The findings suggested that this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

This data highlights the potential of isopropenyl toluene as an antimicrobial agent in clinical settings.

Antioxidant Activity

Another study focused on the antioxidant properties of various benzene derivatives. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- | 50 | 45 |

These findings suggest that isopropenyl toluene has significant potential as an antioxidant agent.

The mechanisms by which benzene derivatives exert their biological effects are still under investigation. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress.

- Membrane Disruption : Antimicrobial effects could be due to the disruption of bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing "Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-" while minimizing isomer formation?

- Methodology : Utilize Friedel-Crafts alkylation or Heck coupling to introduce the ethenyl and isopropyl groups. Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict substitution patterns. Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress side products like 1,3-dimethyl-5-(1-methylethyl)benzene, a structural isomer .

- Validation : Confirm product purity via GC-MS (retention time comparison with NIST library entries) and NMR spectroscopy (distinct vinyl proton signals at δ 5.0–6.0 ppm) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- GC-MS : Compare retention times (e.g., ~14.80 minutes under VOAMS8.i instrumentation) and fragmentation patterns with NIST02.l library entries .

- NMR : Use - and -NMR to resolve substituent positions. The ethenyl group shows characteristic splitting patterns, while isopropyl groups exhibit septet peaks for the methine proton .

- Cross-Verification : Cross-reference spectral data with analogous compounds like 1,3-dimethoxy-5-(1-methylethyl)benzene to validate assignments .

Q. How can researchers distinguish this compound from its structural isomers in complex mixtures?

- Methodology : Employ hyphenated techniques like GC×GC-MS for enhanced separation. Use retention indices and MS/MS fragmentation (e.g., m/z 148 for CH derivatives) to differentiate isomers such as 1-ethyl-3-(1-methylethyl)benzene .

- Reference Data : Leverage NIST Standard Reference Data for boiling points (predicted range: 180–200°C) and vapor pressures to refine identification .

Advanced Research Questions

Q. How should discrepancies in reported physicochemical properties (e.g., boiling points) be resolved?

- Methodology : Replicate experiments using standardized protocols (e.g., ASTM D86 for distillation). Compare results with computational predictions (e.g., COSMO-RS for boiling points) and literature data from authoritative sources like NIST .

- Case Study : If conflicting data arise, assess purity via elemental analysis or DSC to rule out impurities affecting measurements .

Q. What computational approaches predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The ethenyl group acts as an electron-withdrawing moiety, directing substitution to the para position relative to the isopropyl group .

- Validation : Synthesize nitro or halogenated derivatives and analyze regioselectivity experimentally .

Q. How can researchers design stability studies under varying environmental conditions (e.g., light, oxygen)?

- Methodology :

- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC. The ethenyl group may undergo [2+2] cycloaddition under UV .

- Oxidative Stability : Use O-saturated solutions with radical initiators (e.g., AIBN) to simulate oxidation pathways. Track peroxide formation via iodometric titration .

Q. What strategies mitigate challenges in isolating this compound from natural product extracts?

- Methodology : Combine silica gel chromatography with preparative GC. Optimize mobile phases (e.g., hexane:ethyl acetate gradients) based on logP predictions (estimated ~4.5 for CH derivatives) .

- Case Study : In essential oil analysis, use HS-SPME coupled with GC-MS to enhance sensitivity for volatile components .

Data Contradiction Analysis

Q. How to address conflicting spectral data for this compound across studies?

- Methodology :

Re-examine experimental conditions (e.g., solvent effects in NMR, ionization modes in MS).

Cross-validate with synthetic standards. For example, discrepancies in -NMR shifts may arise from solvent polarity or impurities .

Consult high-quality databases (e.g., NIST Chemistry WebBook) for consensus data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.